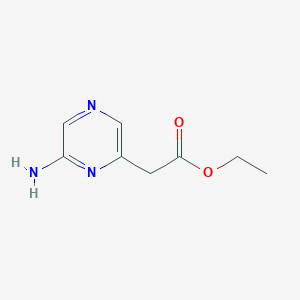

Ethyl 2-(6-aminopyrazin-2-yl)acetate

Description

Overview of Pyrazine (B50134) Heterocycles in Contemporary Chemical Research

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4- (or para-) orientation. rsc.org This fundamental structure is a cornerstone in modern organic and medicinal chemistry due to its unique electronic properties and its presence in a vast array of natural and synthetic molecules. nih.govgoogle.com The pyrazine ring is considered electron-deficient, a property imparted by the two electronegative nitrogen atoms, which influences its reactivity and interactions with biological targets. nih.gov

In contemporary research, pyrazine derivatives are investigated for a wide spectrum of applications. sigmaaldrich.com They are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Their prevalence in natural products, such as flavor compounds in roasted foods and signaling molecules, further fuels research into their synthesis and biological functions. The versatility of the pyrazine scaffold allows for a variety of chemical modifications, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions, making it a valuable building block for creating complex molecular architectures. google.com Consequently, pyrazine chemistry continues to be a vibrant field, with ongoing efforts to develop novel synthetic methods and explore new applications for these versatile heterocycles. nih.gov

Structural Context of Ethyl 2-(6-aminopyrazin-2-yl)acetate within Substituted Pyrazine Frameworks

The molecule this compound belongs to the class of disubstituted aminopyrazines. Its structure is characterized by a central pyrazine ring with two substituents at the 2- and 6-positions.

The key structural features are:

A Pyrazine Core: The foundational six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

An Amino Group (-NH₂): Located at the 6-position of the pyrazine ring. The presence of this electron-donating group significantly influences the electronic properties of the pyrazine ring.

An Ethyl Acetate (B1210297) Group (-CH₂COOCH₂CH₃): Attached to the 2-position of the pyrazine ring. This group consists of a methylene (B1212753) bridge connected to an ethyl ester.

The specific arrangement of an amino group and an acetate-containing substituent on the pyrazine ring makes it a highly functionalized molecule. Such structures are often designed as intermediates in organic synthesis or as potential bioactive agents, where the different functional groups can engage in specific interactions with biological macromolecules.

Below is a table detailing the structural components of the target compound.

| Component | Chemical Formula | Description |

| Pyrazine Ring | C₄H₄N₂ | A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. |

| Amino Group | -NH₂ | An electron-donating functional group attached to the pyrazine core. |

| Ethyl Acetate Substituent | -CH₂COOCH₂CH₃ | An ester functional group linked to the pyrazine core via a methylene (-CH₂) bridge. |

Historical Development and Significance of Aminopyrazine Derivatives in Organic Synthesis

The study of aminopyrazine derivatives has a rich history, driven by their importance in medicinal chemistry. Early research, dating back to the mid-20th century, focused on establishing general methods for the synthesis of these compounds. A significant breakthrough in the field was the discovery of the potent antitubercular activity of pyrazinamide, an amide derivative of pyrazinecarboxylic acid. This discovery catalyzed extensive research into the synthesis and biological evaluation of a wide range of pyrazine derivatives, including many aminopyrazines.

The significance of aminopyrazine derivatives has grown substantially over the decades. They are now recognized as crucial pharmacophores (the part of a molecule responsible for its biological activity) in various therapeutic areas. The discovery that coelenteramine, a simple 2-amino-1,4-pyrazine derivative and a metabolite of bioluminescent compounds, possesses powerful antioxidant properties has spurred the development of synthetic aminopyrazines as potential treatments for conditions involving oxidative stress. These compounds have been shown to inhibit lipid peroxidation and protect cells from damage caused by reactive oxygen and nitrogen species.

Modern organic synthesis leverages aminopyrazines as versatile intermediates. The amino group can be readily modified, and the pyrazine ring can participate in various cross-coupling reactions, allowing for the construction of diverse and complex molecules. google.com This has led to their use in the development of kinase inhibitors for cancer therapy, antibacterial agents, and other targeted drugs. sigmaaldrich.com The continued exploration of new synthetic routes and the identification of novel biological activities ensure that aminopyrazine derivatives will remain a significant focus of research in organic and medicinal chemistry. sigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

1245644-65-8 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 2-(6-aminopyrazin-2-yl)acetate |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)3-6-4-10-5-7(9)11-6/h4-5H,2-3H2,1H3,(H2,9,11) |

InChI Key |

SUMHCKLLXJKMOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=CC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 6 Aminopyrazin 2 Yl Acetate

Strategies for Pyrazine (B50134) Ring Construction

The formation of the pyrazine ring is a cornerstone of the synthesis of ethyl 2-(6-aminopyrazin-2-yl)acetate. Various strategies, including condensation reactions, cyclization approaches, and metal-catalyzed pathways, are utilized to build this heterocyclic core.

Condensation Reactions in Pyrazine Core Synthesis

Condensation reactions are a classical and widely employed method for the synthesis of the pyrazine nucleus. slideshare.net These reactions typically involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. acs.org The initial reaction forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. slideshare.net

A common approach involves the reaction of an α-amino ketone with itself or another α-amino ketone, which upon self-condensation and subsequent oxidation, yields a symmetrically or asymmetrically substituted pyrazine. doi.org The versatility of this method allows for the introduction of various substituents onto the pyrazine ring by selecting appropriately functionalized starting materials. For instance, the condensation of α-amino acid amides with 1,2-dicarbonyl compounds provides a direct route to pyrazine derivatives. nih.gov

| Reactant 1 | Reactant 2 | Intermediate | Product | Reference |

| 1,2-Diamine | 1,2-Dicarbonyl | Dihydropyrazine | Pyrazine | slideshare.netacs.org |

| α-Amino ketone | α-Amino ketone | Dihydropyrazine | Substituted Pyrazine | doi.org |

| α-Amino acid amide | 1,2-Dicarbonyl | - | Substituted Pyrazine | nih.gov |

Cyclization Approaches to Pyrazine Scaffolds

Cyclization reactions provide another powerful avenue for the construction of the pyrazine ring. These methods often involve the formation of a linear precursor that is then induced to cyclize, forming the heterocyclic scaffold. mdpi.com Intramolecular cyclization of precursors such as N-(cyanomethyl)aminoacetates can be a viable route. nih.govresearchgate.net

One notable approach is the synthesis of pyrazolo[1,5-a]pyrimidines, which are structural isomers of pyrazolo[3,4-b]pyridines, through the reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with an enamine of acetylacetone. ekb.eg While not a direct synthesis of a simple pyrazine, this demonstrates the principle of building a nitrogen-containing heterocycle through cyclization of a functionalized precursor. The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers. beilstein-journals.orgresearchgate.netbeilstein-journals.org

| Precursor | Reaction Type | Product | Reference |

| N-(cyanomethyl)aminoacetate | Intramolecular Cyclization | Pyrazine derivative | nih.govresearchgate.net |

| 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile and enamine of acetylacetone | Cyclization | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | ekb.eg |

Metal-Catalyzed Pyrazine Formation and Dehydrogenation Pathways

Metal-catalyzed reactions offer efficient and often milder alternatives for pyrazine synthesis. These methods can involve the direct formation of the pyrazine ring or the dehydrogenation of a pre-formed saturated or partially saturated ring system. acs.org

A significant advancement in this area is the use of earth-abundant metal catalysts, such as manganese pincer complexes, to catalyze the formation of pyrazines through the dehydrogenative coupling of 1,2-aminoalcohol derivatives. nih.gov This process involves the initial dehydrogenation of the β-amino alcohol to an aldehyde intermediate, which then undergoes self-coupling to form a 2,5-dihydropyrazine. This intermediate is then rapidly dehydrogenated by the metal catalyst to the final aromatic pyrazine. acs.orgnih.gov

Another important metal-catalyzed route is the dehydrogenation of piperazines to pyrazines. google.com This can be achieved using various catalysts, including those based on copper, nickel, cobalt, or iron. google.comresearchgate.net The reaction is typically carried out in the vapor phase at elevated temperatures. google.com Transition-metal-free dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via diboration, silaboration, and hydroboration has also been reported. rsc.org

| Starting Material | Catalyst | Reaction Type | Product | Reference |

| 1,2-Aminoalcohol | Manganese Pincer Complex | Dehydrogenative Coupling | Substituted Pyrazine | acs.orgnih.gov |

| Piperazine (B1678402) | Copper, Nickel, Cobalt, or Iron | Dehydrogenation | Pyrazine | google.comresearchgate.net |

Introduction of the Amino Substituent

The introduction of the amino group at the 6-position of the pyrazine ring is a critical step in the synthesis of this compound. This can be achieved through direct amination of a suitable pyrazine derivative or by starting with a precursor that already contains the amino functionality.

Amination Reactions on Pyrazine Derivatives

Direct amination of a pyrazine ring can be accomplished through nucleophilic aromatic substitution (SNAr) reactions. This typically involves the reaction of a halopyrazine with an amine nucleophile. nih.gov For the synthesis of the target compound, a 6-chloropyrazine derivative would be a suitable precursor. The reaction of 2-chloropyrazines with ammonia (B1221849) or primary amines can lead to the formation of 2-aminopyrazines. google.com

Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, has become a powerful tool for the formation of C-N bonds and can be applied to the amination of aryl and heteroaryl halides, including chloropyrazines. wikipedia.orgwiley.comnih.gov These reactions often utilize specialized phosphine ligands to facilitate the catalytic cycle and can be performed with a variety of amine sources, including aqueous ammonia. nih.gov

| Substrate | Reagent | Reaction Type | Product | Reference |

| 2-Chloropyrazine | Ammonia | Nucleophilic Aromatic Substitution | 2-Aminopyrazine (B29847) | google.com |

| Halopyrazine | Amine | Palladium-Catalyzed Amination (Buchwald-Hartwig) | Aminopyrazine | wikipedia.orgwiley.comnih.gov |

Derivatization from Precursor Aminopyrazines

An alternative strategy involves starting with a pyrazine molecule that already possesses an amino group and then introducing the ethyl acetate (B1210297) moiety. Commercially available 2-aminopyrazine can serve as a starting material for further functionalization. mdpi.com For instance, a key intermediate, 3,6-dichloropyrazine-2-carbonitrile, can be prepared in four steps from 2-aminopyrazine, which includes a regioselective chlorination. mdpi.com

Another approach is to utilize aminopyrazole precursors. The condensation of 5-aminopyrazole with various bielectrophilic moieties can lead to the formation of fused heterocyclic systems like pyrazoloazines. researchgate.netbeilstein-journals.org While this leads to more complex structures, it highlights the utility of starting with an aminated precursor to build the final molecule. The synthesis of pyrazine derivatives from amino acid-based precursors also represents a strategy where the nitrogen functionality is incorporated from the beginning of the synthetic sequence. nih.gov

| Precursor | Reaction | Product | Reference |

| 2-Aminopyrazine | Multi-step functionalization | Functionalized Aminopyrazine | mdpi.com |

| 5-Aminopyrazole | Condensation with bielectrophiles | Fused Pyrazoloazines | researchgate.netbeilstein-journals.org |

| Amino acid derivatives | Condensation and cyclization | Substituted Pyrazines | nih.gov |

Formation of the Ethyl Acetate Moiety

The introduction of the ethyl acetate group onto the 6-aminopyrazine core is a critical step in the synthesis of the target molecule. This can be achieved through classical esterification of a carboxylic acid precursor or through modern cross-coupling techniques.

A common and straightforward method for forming the ethyl acetate moiety is the esterification of the corresponding carboxylic acid, 2-(6-aminopyrazin-2-yl)acetic acid. The Fischer-Speier esterification is a widely used acid-catalyzed reaction for this purpose. organic-chemistry.orgchemguide.co.uk

The reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of excess ethanol helps to shift the equilibrium towards the formation of the ester product. masterorganicchemistry.comathabascau.ca The mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Subsequent nucleophilic attack by ethanol leads to a tetrahedral intermediate, which then eliminates water to form the final ester. masterorganicchemistry.comlibretexts.org

To drive the reaction to completion, the water generated during the reaction can be removed by azeotropic distillation or by using a dehydrating agent. google.com

Table 1: Reaction Conditions for Fischer Esterification of Pyrazine Carboxylic Acids

| Carboxylic Acid Precursor | Alcohol | Catalyst | Key Conditions | Reference |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid | Isobutyl alcohol | Acid catalyst | Azeotropic dehydration to remove water | google.com |

| General Carboxylic Acid | Ethanol | H₂SO₄ or TsOH | Excess ethanol, heating | masterorganicchemistry.com |

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds through cross-coupling reactions. These methods can be adapted to introduce the acetate group or a precursor onto the pyrazine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are particularly useful for functionalizing heterocyclic compounds like pyrazine. clockss.orgresearchgate.net

For the synthesis of this compound, a plausible approach would involve the coupling of a halogenated pyrazine derivative (e.g., 2-amino-6-chloropyrazine) with a suitable organometallic reagent bearing the acetate functionality. For instance, a Suzuki coupling could be employed using a boronic ester of ethyl acetate.

The general catalytic cycle for such a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the halopyrazine, transmetalation with the organometallic reagent, and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. youtube.com

Another approach is the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide. mdpi.com This could be used to introduce a two-carbon unit that can be subsequently reduced and esterified to form the ethyl acetate side chain.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Heterocycles

| Coupling Reaction | Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | Dihalogenated pyridine (B92270) | Arylboronic acid | Pd(OAc)₂ / PPh₃ | Arylated pyridine | acs.org |

| General Cross-Coupling | Chloropyrazines | Aromatic heterocycles | Tetrakis(triphenylphosphine)palladium(0) | Heteroaryl-substituted pyrazines | clockss.org |

Integrated Synthetic Pathways

The synthesis of this compound can be accomplished through either a linear, multi-step sequence or more convergent and efficient one-pot methodologies.

A multi-step synthesis allows for the controlled and sequential introduction of functional groups. A general strategy for the synthesis of the target compound could involve the initial construction of the pyrazine ring followed by functional group manipulations to install the amino and ethyl acetate substituents.

One possible route could start with the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form the pyrazine core. Subsequent halogenation, amination, and introduction of the acetate side chain via a cross-coupling reaction or through a nucleophilic substitution with a reagent like ethyl acetoacetate would lead to the final product.

Alternatively, a pre-functionalized starting material could be used. For example, the synthesis could begin with a commercially available substituted pyrazine and then build the desired functionality. The Minisci reaction, for instance, allows for the introduction of alkyl groups onto electron-deficient heterocycles like pyrazine. google.com An acetyl group could be introduced onto the pyrazine ring through various methods, including a Grignard reaction with 2-cyanopyrazine or an electrochemical acetylation. patsnap.comxmu.edu.cn This acetyl group could then be further elaborated to the ethyl acetate moiety.

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. One-pot reactions and the principles of green chemistry are at the forefront of this movement. tandfonline.comnih.gov

One-pot syntheses of functionalized pyrazines often involve the condensation of 1,2-diketones with 1,2-diamines. tandfonline.com Greener approaches to pyrazine synthesis aim to use environmentally benign solvents, reduce the number of synthetic steps, and improve atom economy. tandfonline.com For example, catalyst-free reactions in water have been developed for the synthesis of complex heterocyclic systems. nih.govd-nb.info

A potential greener route to a precursor for this compound could involve a multi-component reaction. For instance, a one-pot reaction of a suitable α-dicarbonyl compound, an amino acid derivative, and ammonia or an ammonia source could potentially construct the substituted pyrazine ring in a single step. Manganese-catalyzed dehydrogenative coupling reactions also present an atom-economical and environmentally benign method for pyrazine synthesis, producing only hydrogen gas and water as byproducts. nih.gov

The application of biocatalysis, using enzymes to carry out chemical transformations, is another hallmark of green chemistry. While direct enzymatic synthesis of the target molecule may not be established, enzymatic methods are used for the synthesis of pyrazinamide derivatives from pyrazine esters, highlighting the potential for greener transformations in this chemical space. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 2-(6-aminopyrazin-2-yl)acetic acid |

| Sulfuric acid |

| Tosic acid |

| 2-amino-6-chloropyrazine |

| Ethyl acetoacetate |

| 2-cyanopyrazine |

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 6 Aminopyrazin 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Ethyl 2-(6-aminopyrazin-2-yl)acetate, one would expect to observe distinct signals corresponding to the protons on the pyrazine (B50134) ring, the methylene (B1212753) (-CH₂-) group of the acetate (B1210297) moiety, the ethyl group (-OCH₂CH₃), and the amine (-NH₂) group. The chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern) of each signal would be critical for structural assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy detects the carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal. Expected signals would include those for the carbons of the pyrazine ring, the carbonyl carbon (C=O) of the ester, and the carbons of the ethyl and acetate methylene groups. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation, clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the exact molecular mass of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the compound's elemental formula, confirming its atomic composition and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) Approaches for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. The molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to generate a fragmentation pattern. This pattern is a unique fingerprint of the molecule, revealing the connectivity of its atoms and confirming the identity of its substructures, such as the aminopyrazine ring and the ethyl acetate side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb at characteristic frequencies. For this compound, key absorption bands would be expected for the N-H bonds of the amine group, the C=O bond of the ester, the C-N bonds of the pyrazine ring, and the C-O and C-H bonds of the aliphatic portions of the molecule. The presence and position of these bands would confirm the functional groups present in the structure.

Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis

The purity, identification, and quantification of synthetic compounds such as this compound are critically dependent on advanced analytical methodologies. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary sensitivity and selectivity for comprehensive characterization. These methods are essential for separating the target compound from starting materials, by-products, and impurities, ensuring its identity and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds, including various pyrazine derivatives. For a compound like this compound, GC-MS can be employed for purity assessment, provided the compound is thermally stable and sufficiently volatile. In cases of lower volatility, derivatization may be required. jmaterenvironsci.com

The process involves injecting the sample into the GC system, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a capillary column. scispace.compjps.pk The choice of column is critical; for polar compounds like pyrazine derivatives, a polar column such as a SUPELCOWAX® 10 or a general-purpose column like an Agilent-HP-5MS is often used to achieve effective separation. pjps.pksigmaaldrich.com The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. scispace.com

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is used to identify the compound by comparing it to spectral libraries like NIST or through manual interpretation. pjps.pkresearchgate.net For pyrazine, the parent molecule ion is readily observed, and fragmentation helps in structural elucidation. nist.govresearchgate.net This makes GC-MS a powerful tool for both identifying the target compound and detecting potential impurities.

Table 1: Example GC-MS Parameters for Analysis of Pyrazine Derivatives

| Parameter | Condition | Source |

| Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm | sigmaaldrich.com |

| Oven Program | 40°C (5 min hold), then 4°C/min to 230°C | sigmaaldrich.com |

| Carrier Gas | Helium | scispace.comsigmaaldrich.com |

| Injection Mode | Splitless/split | sigmaaldrich.com |

| Injector Temp. | 270°C | sigmaaldrich.com |

| MS Ion Source Temp. | 230°C | scispace.com |

| Ionization Voltage | 70 eV | scispace.com |

| Mass Range | m/z = 30-350 | sigmaaldrich.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Compound Analysis

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is an exceptionally sensitive and specific analytical method, well-suited for the quantitative analysis of non-volatile or thermally labile compounds like many pyrazine derivatives. nih.gov This technique is particularly advantageous for analyzing complex liquid samples directly. nih.gov

In UPLC-MS/MS, the sample is first separated using a UPLC system, which employs columns with smaller particle sizes (e.g., 1.7 µm) to achieve higher resolution and faster analysis times compared to traditional HPLC. nih.gov For aminopyrazine derivatives, a reversed-phase column, such as a BEH C18, is typically used. nih.gov The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent like methanol (B129727). nih.gov

After separation, the eluent is directed to the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used for pyrazine compounds. nih.gov The tandem mass spectrometry (MS/MS) capability, often using a triple quadrupole mass spectrometer, allows for highly selective analysis through Multiple Reaction Monitoring (MRM). nih.gov In MRM mode, the first quadrupole selects a specific precursor ion (the molecular ion of the target analyte), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion, creating a highly specific transition that minimizes background noise and allows for precise quantification even at very low concentrations. nih.gov This makes UPLC-MS/MS the method of choice for trace-level quantification and purity analysis of compounds like this compound in various matrices.

Table 2: Example UPLC-MS/MS Parameters for Quantitative Analysis of Pyrazines

| Parameter | Condition | Source |

| UPLC System | ACQUITY UPLC | nih.gov |

| Column | BEH C18 (100 x 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient of 0.1% formic acid in water and methanol | nih.gov |

| Injection Volume | 10 µL | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| MS System | Triple Quadrupole Mass Spectrometer | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Techniques for Volatile Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used to extract and concentrate volatile and semi-volatile organic compounds from a sample's headspace before analysis, typically by GC-MS. nih.govccspublishing.org.cn This method is highly effective for identifying volatile impurities or related volatile pyrazine by-products that might be present alongside a primary compound like this compound, especially in a solid or liquid matrix.

The HS-SPME method involves exposing a fused-silica fiber coated with a sorbent material to the headspace above the sample in a sealed vial. sigmaaldrich.comnih.gov The selection of the fiber coating is crucial for efficient extraction of the target analytes. For pyrazines, which have a range of polarities, a mixed-phase fiber such as 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) has been shown to provide high extraction efficiency. nih.govresearchgate.net

Several experimental parameters must be optimized to maximize sensitivity, including the sample equilibrium time, extraction temperature, and extraction time. nih.govccspublishing.org.cn Higher temperatures generally increase the vapor pressure of the analytes, facilitating their transfer to the headspace for extraction. nih.gov After extraction, the fiber is retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed from the fiber and transferred to the GC column for separation and subsequent MS detection. sigmaaldrich.com This coupling of HS-SPME with GC-MS provides a sensitive and automated method for the comprehensive analysis of volatile profiles. acs.orgconsensus.app

Table 3: Example Optimized HS-SPME Conditions for Volatile Pyrazine Analysis

| Parameter | Condition | Source |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | nih.govresearchgate.net |

| Equilibrium Time | 5-10 min | researchgate.net |

| Extraction Time | 40-50 min | ccspublishing.org.cnresearchgate.net |

| Extraction Temp. | 40-65°C | sigmaaldrich.comccspublishing.org.cn |

| Desorption Process | 270°C for 5 min in GC injector | sigmaaldrich.com |

| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govccspublishing.org.cnacs.org |

Theoretical and Computational Investigations of Ethyl 2 6 Aminopyrazin 2 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. science.gov It is a widely used method for predicting molecular properties due to its favorable balance between accuracy and computational cost. DFT calculations can elucidate the electronic characteristics of Ethyl 2-(6-aminopyrazin-2-yl)acetate, providing a foundation for understanding its behavior in chemical reactions.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. bendola.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bendola.com

While specific DFT data for this compound is not readily found in the reviewed literature, an illustrative table of what such calculations would yield is presented below.

Illustrative Data Table 1: Calculated Electronic Properties of this compound from DFT

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Total Energy | -850 a.u. | Represents the total electronic energy |

Note: The values in this table are illustrative and not based on published experimental or computational data.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow regions denote intermediate potentials.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the ester group, indicating these are sites for electrophilic interaction. The amino group would also influence the charge distribution. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital in biological systems and crystal packing. nih.gov

Illustrative Data Table 2: Predicted MEP Maxima and Minima for this compound

| Site | Hypothetical MEP Value (kcal/mol) | Implication |

| Pyrazine Nitrogen (N1) | -45 | Strong site for electrophilic attack/H-bond acceptor |

| Amino Group Nitrogen | -35 | Site for electrophilic attack/H-bond acceptor |

| Carbonyl Oxygen | -50 | Strongest site for electrophilic attack/H-bond acceptor |

| Amino Group Hydrogens | +30 | Site for nucleophilic attack/H-bond donor |

Note: The values in this table are illustrative and not based on published experimental or computational data.

Quantum Chemical Calculations for Aromaticity and Stability Assessment

The pyrazine ring in this compound is an aromatic system, which contributes significantly to its stability. Quantum chemical calculations can quantify this aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring; a negative value typically indicates aromaticity, while a positive value suggests anti-aromaticity.

Illustrative Data Table 3: Theoretical Aromaticity and Stability Data for this compound

| Parameter | Hypothetical Value | Indication |

| NICS(0) for Pyrazine Ring | -8.5 ppm | Aromatic character |

| Resonance Energy | 30 kcal/mol | Stabilization due to electron delocalization |

| Heat of Formation (gas phase) | 15 kcal/mol | Thermodynamic stability |

Note: The values in this table are illustrative and not based on published experimental or computational data.

Conformational Analysis and Molecular Dynamics Simulations

The ethyl acetate (B1210297) substituent of this compound has rotational freedom, leading to different possible conformations. Conformational analysis is performed to identify the most stable conformer(s) by calculating the potential energy surface as a function of dihedral angles. The lowest energy conformation represents the most probable structure of the molecule under given conditions.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. aip.orgaip.orgresearchgate.net By simulating the motion of atoms and molecules, MD can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with solvent molecules or biological macromolecules. nih.govnih.gov This is particularly important for understanding how the molecule might bind to a receptor or enzyme active site.

Illustrative Data Table 4: Conformational Analysis of this compound

| Conformer | Dihedral Angle (Cα-Cester-O-Cethyl) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75 |

| 2 (Local Minimum) | 60° (gauche) | 1.5 | 25 |

Note: The values in this table are illustrative and not based on published experimental or computational data.

Theoretical Evaluation of Reactive Sites and Selectivity

Beyond the qualitative predictions from MEP maps, theoretical methods can provide quantitative measures of local reactivity. Fukui functions and dual descriptors are conceptual DFT-based reactivity indicators that help to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks.

For this compound, these calculations would likely confirm that the nitrogen atoms are susceptible to electrophilic attack and protonation. The calculations would also pinpoint specific carbon atoms on the pyrazine ring that are more susceptible to substitution reactions. The selectivity of reactions involving this molecule can be predicted by comparing the reactivity indices for different atomic sites. This information is invaluable for designing synthetic routes and predicting the products of chemical reactions.

Illustrative Data Table 5: Fukui Function Analysis for this compound

| Atom | Fukui(+) (for Nucleophilic Attack) | Fukui(-) (for Electrophilic Attack) | Predicted Reactivity |

| C3 | 0.08 | 0.02 | Susceptible to nucleophilic attack |

| C5 | 0.05 | 0.03 | Moderately reactive |

| N1 | 0.02 | 0.15 | Most susceptible to electrophilic attack |

| N4 | 0.03 | 0.12 | Susceptible to electrophilic attack |

Note: The values in this table are illustrative and not based on published experimental or computational data.

Chemical Reactivity and Derivatization Strategies of Ethyl 2 6 Aminopyrazin 2 Yl Acetate

Reactions at the Pyrazine (B50134) Ring System

The pyrazine ring is an aromatic diazine characterized by two nitrogen atoms at the 1 and 4 positions. wikipedia.org These nitrogen atoms are electron-withdrawing, which significantly reduces the electron density of the ring system compared to benzene. nih.gov This inherent electron deficiency, or π-deficiency, is the primary factor governing the ring's reactivity, making it resistant to electrophilic attack but susceptible to nucleophilic and radical substitutions. nih.govyoutube.com

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyrazine ring requires harsh conditions. A more viable strategy involves the introduction of a good leaving group, typically a halogen, onto the pyrazine ring. Halogenated 2-aminopyrazines are valuable intermediates for the synthesis of various nitrogen-containing heterocycles. thieme.de For instance, methods have been developed for the efficient mono- and di-halogenation of 2-aminopyrazine (B29847) to yield products like 2-amino-5-bromopyrazine (B17997) and 2-amino-3,5-dibromopyrazine. thieme.de The reaction conditions, including the amount of the halogenating agent and the use of microwave irradiation, can be controlled to achieve selective halogenation in excellent yields. thieme.de

Once halogenated, the pyrazine ring becomes highly activated towards SNAr reactions. A prominent application of this reactivity is in the synthesis of fused heterocyclic systems. For example, halogenated aminopyrazine derivatives can undergo condensation reactions with α-halogenocarbonyl compounds to form imidazo[1,2-a]pyrazine (B1224502) derivatives. rsc.org This transformation proceeds via an initial nucleophilic attack by the ring nitrogen (N1) of the aminopyrazine onto the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and dehydration.

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Pyrazines

| Starting Material | Reagent | Product Type | Reference |

| 2-Aminopyrazine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromopyrazine | thieme.de |

| 2-Aminopyrazine | N-Bromosuccinimide (NBS) (2+ eq.) | 2-Amino-3,5-dibromopyrazine | thieme.de |

| Aminopyrazine Derivative | α-Halogenocarbonyl Compound | Imidazo[1,2-a]pyrazine | rsc.org |

Electrophilic aromatic substitution (EAS) on the pyrazine ring is exceptionally difficult. youtube.comyoutube.com The two ring nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the entire ring system towards attack by electrophiles. nih.govyoutube.com While the exocyclic amino group in ethyl 2-(6-aminopyrazin-2-yl)acetate is a powerful activating group that can donate electron density through resonance, this effect is often insufficient to overcome the profound deactivation by the ring nitrogens.

Furthermore, the conditions required for most EAS reactions (e.g., nitration, halogenation) are strongly acidic. Under such conditions, the basic nitrogen atoms of the pyrazine ring and the exocyclic amino group become protonated. youtube.com This protonation converts the activating amino group into a strongly deactivating ammonium (B1175870) group (-NH3+) and places a positive charge on the ring itself, further repelling incoming electrophiles and rendering EAS practically impossible. youtube.com

Strategies to activate the pyrazine ring for electrophilic substitution are limited and often indirect. One theoretical approach would involve the use of strongly electron-donating groups to counteract the ring's deactivation. youtube.com However, for a molecule like this compound, the most practical approach to functionalization avoids EAS altogether in favor of the more facile nucleophilic, radical, or metal-catalyzed cross-coupling reactions on halogenated precursors.

Given the difficulty of electrophilic substitution, radical substitution provides a powerful alternative for the C-H functionalization of the electron-deficient pyrazine ring. The Minisci reaction is a classic example of a nucleophilic radical substitution that is highly effective for N-heterocycles. wikipedia.org The general mechanism involves the generation of a nucleophilic carbon-centered radical, which then attacks the electron-deficient aromatic ring. wikipedia.org For the reaction to be successful with heterocycles like pyrazine, the conditions must be acidic to protonate the ring nitrogens, which enhances its electron-deficient character and susceptibility to radical attack. wikipedia.org

The Minisci reaction allows for the introduction of alkyl groups onto the pyrazine ring, a transformation not possible with Friedel-Crafts chemistry. wikipedia.org A wide variety of radical precursors can be used, with modern methods employing photoredox catalysis or electrochemical approaches to generate radicals under mild conditions. cam.ac.uk This reaction has found broad application in medicinal chemistry for the direct and rapid elaboration of heterocyclic scaffolds. cam.ac.uknih.gov The regioselectivity can sometimes be an issue, potentially leading to mixtures of isomers, but catalyst and condition control can often mitigate this challenge. nih.gov

Dearomatization reactions transform flat, aromatic systems into more complex, three-dimensional saturated or partially saturated structures. researchgate.net The pyrazine ring can be dearomatized through several reduction strategies.

Catalytic Hydrogenation : The most straightforward method for complete dearomatization is catalytic hydrogenation. Pyrazines can be readily reduced to the corresponding saturated piperazines using reagents like sodium in alcohol or under catalytic hydrogenation conditions (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni). um.edu.my This process saturates the entire ring system.

Chemical and Electrochemical Reduction : Partial reduction to dihydropyrazine (B8608421) derivatives is also possible. The electrochemical reduction of pyrazines in an alkaline medium has been shown to produce 1,4-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com These initial products are often unstable and readily oxidized, but they can isomerize in solution to form more stable 1,2- or 1,6-dihydropyrazine derivatives. cdnsciencepub.comcdnsciencepub.com Chemical reducing agents can also effect partial or full reduction; for example, hydriodic acid has been shown to reduce the pyrazine ring to a dihydro derivative, which may be susceptible to subsequent ring cleavage. um.edu.my

Nucleophilic Dearomatization of Pyrazinium Salts : A more controlled dearomatization can be achieved by first activating the ring via N-alkylation to form a pyrazinium salt. These salts are highly electrophilic and can be attacked by nucleophiles, such as Grignard reagents or aryl boronic acids, leading to dearomatized tetrahydropyrazine (B3061110) products. auburn.edu This strategy allows for the introduction of a new substituent concurrently with the dearomatization step, providing access to highly functionalized piperazine (B1678402) precursors. auburn.edu

Reactions at the Amino Group

The primary amino group attached to the pyrazine ring at the C6 position is a key site for nucleophilic reactions, allowing for extensive derivatization.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and readily susceptible to acylation. This is a fundamental and widely used transformation for modifying the structure and properties of the parent molecule. The reaction typically involves treating this compound with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), usually in the presence of a base to neutralize the acid byproduct. The amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. While the electron-withdrawing nature of the pyrazine ring slightly reduces the nucleophilicity of the amino group compared to aniline, it remains sufficiently reactive for these transformations to proceed efficiently under standard conditions.

Amidation Reactions

The exocyclic amino group on the pyrazine ring can readily undergo acylation with various acylating agents to form the corresponding N-acylaminopyrazine derivatives. This transformation is a standard method for introducing a wide array of functional groups and for modifying the electronic properties of the pyrazine system. The reaction typically proceeds by nucleophilic attack of the amino group on an activated carbonyl compound, such as an acid chloride, anhydride, or an ester in the presence of a suitable catalyst.

Commonly used methods for this amidation include reaction with an acid chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, or coupling with a carboxylic acid using a peptide coupling agent.

Table 1: Examples of Amidation Reactions at the 6-Amino Group

| Reactant | Acylating Agent | Conditions | Product |

| This compound | Acetyl chloride | Pyridine, 0 °C to rt | Ethyl 2-(6-acetamidopyrazin-2-yl)acetate |

| This compound | Benzoic anhydride | DMAP (cat.), CH₂Cl₂, rt | Ethyl 2-(6-benzamidopyrazin-2-yl)acetate |

| This compound | Propanoic acid | DCC, HOBt, DMF, rt | Ethyl 2-(6-propionamidopyrazin-2-yl)acetate |

Condensation Reactions for Iminopyrazine Derivatives

The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as iminopyrazine derivatives. This reaction is typically catalyzed by an acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. These iminopyrazine derivatives are versatile intermediates for the synthesis of various heterocyclic compounds. The Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), showcases a similar principle of multicomponent condensation to form pyrimidine (B1678525) derivatives mdpi.com.

Table 2: Formation of Iminopyrazine Derivatives

| Reactant | Carbonyl Compound | Conditions | Product |

| This compound | Benzaldehyde | Acetic acid (cat.), Toluene, reflux | Ethyl 2-(6-(benzylideneamino)pyrazin-2-yl)acetate |

| This compound | Acetone | p-Toluenesulfonic acid (cat.), Hexane, reflux | Ethyl 2-(6-(isopropylideneamino)pyrazin-2-yl)acetate |

| This compound | Cyclohexanone | Formic acid, 80 °C | Ethyl 2-(6-(cyclohexylideneamino)pyrazin-2-yl)acetate |

Reactions at the Ester Moiety

The ethyl ester group is another key site for chemical modification, allowing for hydrolysis, transesterification, and amidation to generate a new family of pyrazine derivatives.

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(6-aminopyrazin-2-yl)acetic acid, under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester in an excess of water with a strong acid catalyst like sulfuric acid or hydrochloric acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, ultimately yielding the carboxylate salt. libretexts.org The free carboxylic acid is then obtained by acidic workup. This method is often preferred due to its irreversibility and generally higher yields. doubtnut.com

Table 3: Hydrolysis of this compound

| Reaction Type | Reagents | Conditions | Product |

| Acidic Hydrolysis | H₂SO₄ (aq) | Reflux | 2-(6-Aminopyrazin-2-yl)acetic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH (aq)2. HCl (aq) | 1. Reflux2. 0 °C | 2-(6-Aminopyrazin-2-yl)acetic acid |

Transesterification Reactions

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is an equilibrium reaction, and it is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) byproduct. For instance, reacting the ethyl ester with methanol (B129727) and an acid catalyst would yield mthis compound. This method is valuable for modifying the solubility and reactivity of the ester group.

Amidation with Amines to Form Pyrazine Amides

The ester group can be converted directly into an amide by heating it with an amine, a reaction known as aminolysis. This reaction typically requires higher temperatures or the use of a catalyst, as amines are less nucleophilic than hydroxide ions. The reaction can be performed with primary and secondary amines to yield secondary and tertiary amides, respectively. This direct amidation of the ester provides a straightforward route to pyrazine amides, which are important scaffolds in medicinal chemistry. nih.gov The process is often more efficient than coupling the corresponding carboxylic acid, as it is a more direct conversion. organic-chemistry.org

Table 4: Amidation of the Ester Moiety

| Reactant | Amine | Conditions | Product |

| This compound | Ammonia (B1221849) (aq) | High Temperature, Sealed vessel | 2-(6-Aminopyrazin-2-yl)acetamide |

| This compound | Propylamine | Reflux | 2-(6-Aminopyrazin-2-yl)-N-propylacetamide |

| This compound | Piperidine | NaOMe (cat.), Reflux | 1-(2-(6-Aminopyrazin-2-yl)acetyl)piperidine |

Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling extensive functionalization of the pyrazine ring. rsc.org While the amino group itself is not a typical coupling partner, the pyrazine ring can be modified (e.g., halogenated) to participate in various cross-coupling reactions. Common examples include the Suzuki, Sonogashira, and Stille couplings.

For instance, a halogenated derivative of this compound could be coupled with boronic acids (Suzuki), terminal alkynes (Sonogashira), or organostannanes (Stille) using a palladium catalyst. researchgate.net Sonogashira couplings, in particular, are pivotal for introducing alkynyl moieties into heterocyclic systems, often utilizing palladium and copper co-catalysis. researchgate.netepa.gov These reactions allow for the introduction of aryl, alkyl, vinyl, and alkynyl groups onto the pyrazine core, significantly expanding the molecular diversity achievable from this starting material. The presence of the amino group can also direct C-H activation reactions, providing an alternative route for functionalization without prior halogenation. rsc.org

Table 5: Potential Cross-Coupling Reactions of a Halogenated Pyrazine Precursor

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted pyrazine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted pyrazine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Alkyl/Aryl-substituted pyrazine |

| Buchwald-Hartwig Amination | Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl/Alkyl-substituted aminopyrazine |

Cyclization and Annulation Reactions Involving Pyrazine Moiety

The unique structural arrangement of this compound, featuring a nucleophilic amino group and an adjacent activated methylene (B1212753) group on the pyrazine ring, renders it a versatile precursor for the synthesis of a variety of fused heterocyclic systems. These cyclization and annulation reactions are of significant interest in medicinal chemistry due to the prevalence of such fused systems in biologically active molecules. The reactivity of the compound is primarily centered around the condensation of the amino group and the active methylene of the acetate (B1210297) side chain with suitable electrophilic reagents, leading to the formation of new heterocyclic rings fused to the pyrazine core.

A prominent and well-established strategy for the annulation of a new ring onto the pyrazine moiety of compounds analogous to this compound is the construction of a pteridine (B1203161) skeleton. Pteridines, which are pyrazino[2,3-d]pyrimidine systems, are readily accessible through the condensation of 1,2-diaminopyrazines with 1,3-dicarbonyl compounds or their equivalents. Given that this compound possesses a reactive amino group and an adjacent methylene group that can be considered a masked carbonyl after enolization or derivatization, it is a prime candidate for such cyclization reactions.

One of the most common approaches involves the reaction with β-ketoesters. This reaction typically proceeds through an initial condensation of the amino group with the keto-functionality of the β-ketoester, followed by an intramolecular cyclization involving the active methylene of the pyrazine acetate and the ester group. This sequence leads to the formation of pteridinone derivatives.

Another key strategy for constructing fused heterocyclic systems is the Gould-Jacobs reaction. nih.gov This reaction involves the condensation of an aromatic amine with an alkoxymethylenemalonate derivative, followed by thermal or acid-catalyzed cyclization to form a 4-hydroxyquinolone ring system. nih.gov By analogy, this compound can be expected to react with reagents like diethyl ethoxymethylenemalonate (DEEM). The initial step would involve the displacement of the ethoxy group by the amino group of the pyrazine, followed by a thermally induced intramolecular cyclization to yield a pyrazino[2,3-b]pyridin-4-one derivative.

Furthermore, reactions with 1,2-dicarbonyl compounds or their synthetic equivalents provide another avenue for annulation. For instance, condensation with diethyl oxalate (B1200264) can be anticipated to occur. In this case, the reaction would likely involve initial acylation at the amino group, followed by an intramolecular Dieckmann-like condensation to furnish a pteridine-dione system.

The use of dimethylformamide dimethyl acetal (B89532) (DMFDMA) is another versatile strategy in heterocyclic synthesis. nih.gov DMFDMA can react with both the amino group and the active methylene group of this compound. The initial reaction with the amino group would form a formamidine, which could then undergo intramolecular cyclization with the adjacent methylene group to generate a fused pyrimidinone ring. Alternatively, reaction at the active methylene could lead to an enamine, a versatile intermediate for further cyclization reactions.

While specific literature examples detailing these reactions on this compound are not extensively documented in the provided search results, the reactivity patterns of analogous aminopyrazine and other aminoheterocyclic systems strongly support the feasibility of these transformations. The following tables outline the predicted outcomes of these key cyclization and annulation strategies based on established chemical principles.

Table 1: Predicted Cyclization Reactions of this compound

| Reagent | Predicted Product Structure | Reaction Type | Expected Fused System |

| β-Ketoester (e.g., Ethyl acetoacetate) | Pteridinone derivative | Condensation/Intramolecular Cyclization | Pteridine |

| Diethyl ethoxymethylenemalonate (DEEM) | Pyrazino[2,3-b]pyridin-4-one derivative | Gould-Jacobs Reaction | Pyridopyrazine |

| Diethyl oxalate | Pteridine-dione derivative | Acylation/Intramolecular Condensation | Pteridine |

| Dimethylformamide dimethyl acetal (DMFDMA) | Pyrazino[2,3-d]pyrimidin-4-one derivative | Condensation/Intramolecular Cyclization | Pteridine |

Table 2: Detailed Research Findings on Analogous Cyclization Reactions

| Starting Material Class | Reagent(s) | Product Class | Key Findings |

| 4,5-Diaminopyrimidines | Dicarbonyl compounds | Pteridines | General and widely used method for pteridine synthesis. |

| Anilines | Alkoxymethylenemalonates | 4-Hydroxyquinolones | The Gould-Jacobs reaction is effective for a range of anilines. nih.gov |

| Active methylene compounds | Dimethylformamide dimethyl acetal (DMFDMA) | Fused Pyrimidines | DMFDMA is a versatile one-carbon synthon for building fused heterocyclic systems. nih.gov |

| 1,1-Enediamines, DMFDMA, 1,3-Dicarbonyl compounds | 2-Aminopyridine derivatives | Three-component cascade reaction leading to diverse pyridine structures. beilstein-journals.org |

These derivatization strategies highlight the potential of this compound as a valuable building block for creating a library of fused pyrazine heterocycles, which are important scaffolds for drug discovery programs. Further experimental validation of these predicted reaction pathways would be a valuable contribution to the field of heterocyclic chemistry.

Emerging Research Directions and Future Challenges in Aminopyrazine Acetate Chemistry

Development of Novel and Sustainable Synthetic Routes for Substituted Pyrazines

The construction of the pyrazine (B50134) core and the introduction of substituents remain areas of intense research, with a growing emphasis on sustainability, efficiency, and atom economy. Traditional methods often rely on the condensation of 1,2-diamines with α-dicarbonyl compounds, a robust but sometimes limited approach. unimas.my Modern synthetic chemistry is pushing beyond these classic routes to develop more versatile and environmentally benign strategies.

Recent advancements focus on several key areas:

Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metal catalysts are instrumental in forming the pyrazine ring or functionalizing a pre-existing one. Reactions like Suzuki and Buchwald-Hartwig couplings allow for the precise installation of aryl, alkyl, and amino groups onto halo-pyrazines, which are common precursors. tandfonline.com

Green Chemistry Approaches: The use of greener reaction conditions is a significant trend. This includes employing water as a solvent, using microwave irradiation to accelerate reaction times and improve yields, and developing catalyst- and solvent-free conditions for specific transformations. unimas.myresearchgate.net For instance, the synthesis of pyrazine derivatives has been achieved with excellent yields under solvent-free conditions, representing a significant step towards sustainable chemical production. researchgate.net

Novel Cyclization Strategies: Researchers are exploring innovative cyclization pathways. One such method involves the diazidation of N-allyl malonamides followed by a thermal or copper-mediated cyclization to produce pyrazines with ester and hydroxyl groups at the 2- and 3-positions. rsc.org

A plausible synthetic pathway to Ethyl 2-(6-aminopyrazin-2-yl)acetate could involve the initial synthesis of a 2-amino-6-halopyrazine, followed by a palladium-catalyzed cross-coupling reaction with an appropriate acetate-bearing nucleophile.

Table 1: Comparison of Synthetic Routes for Substituted Pyrazines

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Classical Condensation | Reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. unimas.my | Often high-yielding, uses readily available starting materials. | Limited substituent diversity, may require harsh conditions. |

| Metal-Catalyzed Coupling | Functionalization of a pre-formed halo-pyrazine ring (e.g., Suzuki, Buchwald-Hartwig). tandfonline.com | High functional group tolerance, precise control of substitution. | Catalyst cost and toxicity, potential for metal contamination. |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. mdpi.com | Drastically reduced reaction times, often improved yields. | Specialized equipment required, scalability can be an issue. |

| Novel Cyclizations | Multi-step sequences involving unique ring-forming reactions, such as from N-allyl malonamides. rsc.org | Access to unique substitution patterns not available via other methods. | Can involve multiple steps, may require specialized reagents. |

Advancement in Characterization Techniques for Complex Pyrazine Derivatives

The unambiguous structural elucidation of novel pyrazine derivatives is critical for understanding their properties and reactivity. A suite of advanced spectroscopic and analytical techniques is employed to fully characterize these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the carbon-hydrogen framework of a molecule. For pyrazine derivatives, NMR helps to ascertain the substitution pattern on the aromatic ring and confirm the structure of appended functional groups. Two-dimensional NMR techniques (like COSY and HSQC) are used to establish connectivity within the molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental formula. Fragmentation patterns observed in the mass spectrum can offer additional structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In a compound like this compound, characteristic absorption bands would be expected for the N-H stretches of the amino group, the C=O stretch of the ester, and C-N/C=N stretches associated with the pyrazine ring. nih.gov

X-ray Crystallography: When a single crystal of sufficient quality can be grown, X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. This technique gives precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Table 2: Key Characterization Techniques for Pyrazine Derivatives

| Technique | Information Provided | Application to Aminopyrazine Acetates |

|---|---|---|

| ¹H and ¹³C NMR | Connectivity of protons and carbons, chemical environment of nuclei. nih.gov | Confirms the pyrazine ring substitution, ethyl group signals, and acetate (B1210297) methylene (B1212753) protons. |

| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS), fragmentation patterns. | Determines the exact mass and formula (C₈H₁₁N₃O₂). |

| Infrared (IR) Spectroscopy | Presence of functional groups. nih.gov | Identifies N-H bonds (amine), C=O bond (ester), and aromatic ring vibrations. |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, angles, and packing. | Provides definitive proof of structure and reveals intermolecular hydrogen bonding networks. |

Exploration of Diverse Chemical Transformations for Structural Diversity and Functionalization

The functional groups present in this compound—the amino group, the ester, and the pyrazine ring itself—serve as versatile platforms for chemical modification to generate libraries of new compounds.

Reactions of the Amino Group: The primary amino group can undergo a wide range of reactions, including acylation to form amides, alkylation, and diazotization to introduce other functionalities. These transformations are fundamental in medicinal chemistry for tuning a molecule's properties.

Transformations of the Ester Group: The ethyl ester is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides (via coupling with amines), acid chlorides, or reduced to an alcohol. Aminolysis, the direct reaction of the ester with ammonia (B1221849) or an amine, provides a straightforward route to amide derivatives. youtube.com

Modification of the Pyrazine Ring: While the electron-deficient nature of the pyrazine ring makes classical electrophilic aromatic substitution challenging, the ring can be functionalized through other means. This includes nucleophilic aromatic substitution (especially on halo-pyrazines) and modern cross-coupling reactions. tandfonline.com Halogenation, particularly bromination, of the pyrazine core can provide a handle for subsequent metal-catalyzed functionalization. rsc.org

Table 3: Potential Chemical Transformations for this compound

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Amino Group | Acylation | N-acyl aminopyrazine derivative |

| Ester Group | Hydrolysis | 2-(6-aminopyrazin-2-yl)acetic acid |

| Ester Group | Aminolysis youtube.com | 2-(6-aminopyrazin-2-yl)acetamide |

| Pyrazine Ring | Bromination rsc.org | Bromo-substituted aminopyrazine acetate |

| Pyrazine Ring | Suzuki Coupling (from a halo-precursor) tandfonline.com | Aryl-substituted aminopyrazine acetate |

Deeper Theoretical Understanding of Reactivity, Selectivity, and Interaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of the chemical behavior of molecules like aminopyrazine acetates. nih.gov These theoretical studies provide insights that are often difficult to obtain through experiments alone.

Reactivity and Selectivity Prediction: DFT calculations can map the electron density distribution in a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. Analysis of molecular orbitals (such as the HOMO and LUMO) and calculated parameters like the Fukui function can predict the most likely sites for chemical attack, explaining the regioselectivity of reactions. nih.govchemrxiv.org For instance, these calculations can rationalize why a particular carbon atom on the pyrazine ring is more susceptible to nucleophilic attack.

Elucidation of Reaction Mechanisms: Theoretical modeling can trace the entire energy profile of a chemical reaction, identifying transition states and intermediates. This allows chemists to understand the step-by-step mechanism of a transformation and the factors that control its rate and outcome. nih.gov

Understanding Non-covalent Interactions: Molecular docking simulations and other computational methods are used to study how pyrazine derivatives interact with biological targets like enzymes or receptors. researchgate.netnih.gov These studies can predict binding modes and energies, guiding the design of more potent and selective molecules. The calculations help rationalize structure-activity relationships (SAR) by correlating a molecule's structure with its observed biological activity. mdpi.com

Investigation of Advanced Material Science Applications through Derivatization

The pyrazine ring's inherent electron-deficient character makes it a highly attractive building block for advanced organic materials, particularly in the field of optoelectronics. rsc.orgpku.edu.cn Derivatization of a core structure like this compound is a key strategy for tuning the electronic and physical properties of these materials.

Organic Light-Emitting Diodes (OLEDs): Pyrazine derivatives are used to construct materials for OLEDs. The electron-withdrawing nature of the pyrazine core can be balanced with electron-donating groups to create molecules with tailored frontier molecular orbital (FMO) energy levels, which is crucial for efficient charge injection and transport. optica.orgchemrxiv.org Fused pyrazine systems, such as indenopyrazines, have been developed as highly efficient blue-emitting materials. optica.org

Conjugated Polymers and Semiconductors: By transforming the functional groups of aminopyrazine acetates into polymerizable units, novel conjugated polymers can be synthesized. For example, the ester could be converted to a group suitable for polymerization reactions. These pyrazine-containing polymers often exhibit semiconductor properties and are investigated for use in organic field-effect transistors (OFETs) and photovoltaic devices (solar cells). mdpi.com The inclusion of the pyrazine moiety in the polymer backbone influences the material's electronic properties, thermal stability, and thin-film morphology. mdpi.com

Chemosensors: The nitrogen atoms in the pyrazine ring can act as binding sites for metal ions or other analytes. By attaching a chromophore or fluorophore to the pyrazine scaffold, derivatization can lead to chemosensors that signal the presence of a target species through a change in color or fluorescence. pku.edu.cn

The ability to chemically modify both the amino and acetate groups allows for the creation of a vast array of derivatives from a single starting scaffold, paving the way for new materials with precisely engineered functions for the next generation of electronic devices.

Q & A

Q. Basic

- ¹H NMR : The ethyl ester group appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm). The pyrazine aromatic protons resonate as singlets (δ 8.2–8.5 ppm) .

- GC-MS : Used to confirm molecular weight (e.g., base peak at m/z 195 for the parent ion) and detect impurities. Ethyl acetate extracts are analyzed using splitless injection modes with helium carrier gas .

How should researchers address contradictions in yield data during scale-up synthesis?

Advanced

Yield discrepancies often arise from:

- Impurity profiles : Trace acetic acid (from incomplete esterification) or residual solvents (e.g., DMF) can skew yields. Use TLC or HPLC (C18 columns, acetonitrile/water mobile phase) to monitor reaction progress .

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (40°C) may shift equilibria. Design DoE (Design of Experiments) to map parameter interactions .

What strategies improve crystallization outcomes for X-ray diffraction studies of this compound?

Q. Advanced

- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow evaporation. SHELXL-97 refines crystal structures by adjusting thermal parameters and resolving disorder .

- Temperature gradients : Cooling rates of 0.5°C/hour enhance crystal lattice formation. For twinned crystals, implement the TWIN/BASF commands in SHELX to deconvolute overlapping reflections .

How does this compound participate in multicomponent reactions (MCRs) for heterocyclic synthesis?

Advanced

The compound acts as a pyrazine-building block in Ugi or Biginelli reactions. For example:

- Ugi reaction : React with aldehydes, amines, and isocyanides to form tetrazole derivatives. Monitor reaction progress via LC-MS (ESI+ mode) to detect intermediates .

- Mechanistic insights : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states and regioselectivity in MCRs .

What are the degradation pathways of this compound under varying pH and temperature conditions?

Q. Advanced

- Hydrolysis : In acidic conditions (pH <3), the ester group hydrolyzes to acetic acid and 6-aminopyrazine ethanol. Use ⁹⁵MHz ¹³C NMR to track ester cleavage (loss of δ 170 ppm carbonyl signal) .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Store at –20°C in anhydrous ethyl acetate to prevent dimerization .

How can researchers validate the biological activity of derivatives synthesized from this compound?

Q. Advanced

- Enzyme inhibition assays : Test pyrazine derivatives against kinases (e.g., EGFR) using fluorescence polarization (FP) assays. IC₅₀ values are calculated via nonlinear regression .

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict logP (optimal range: 1.5–3.5) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.